N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-21(2)16-8-6-7-15(11-16)12-22(3)13-17(23)20-18(14-19)9-4-5-10-18/h6-8,11H,4-5,9-10,12-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABGIUCZSIIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN(C)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanocyclopentyl Group Synthesis
The cyanocyclopentyl moiety is typically synthesized via nucleophilic cyanidation of cyclopentanone derivatives. A common approach involves reacting cyclopentanone with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂). This reaction proceeds via a Strecker-type mechanism, yielding 1-cyanocyclopentanol as an intermediate. Subsequent dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generates 1-cyanocyclopentene, which is hydrogenated over a palladium catalyst to afford the saturated cyanocyclopentyl group.
Reaction Conditions:
Functionalization of the Dimethylamino Phenyl Group
The 3-(dimethylamino)phenylmethyl-methylamino side chain is introduced through a Mannich reaction or reductive amination. In a representative procedure, 3-(dimethylamino)benzaldehyde is condensed with methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the secondary amine. Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for aryl-amine bond formation, though these methods require palladium catalysts and elevated temperatures.
Optimization Data:
| Parameter | Mannich Reaction | Reductive Amination |
|---|---|---|
| Catalyst | None | NaBH(OAc)₃ |
| Temperature (°C) | 25 | 25 |
| Yield (%) | 72 | 85 |
Amidation and Final Coupling
Acetamide Moiety Formation
The acetamide segment is synthesized by reacting 2-chloroacetyl chloride with the pre-formed dimethylamino phenylmethyl-methylamine intermediate. This step is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis. Triethylamine (Et₃N) is added as a base to scavenge HCl, facilitating nucleophilic acyl substitution.
Critical Parameters:
Final Assembly via Coupling Reactions
The cyanocyclopentyl and acetamide intermediates are coupled using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method ensures high regioselectivity and minimizes racemization. Alternatively, microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Comparative Coupling Methods:
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Traditional | EDCI/HOBt | 25 | 75 |
| Microwave-Assisted | EDCI/HOBt | 100 | 82 |
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance scalability and safety. For example, the cyanocyclopentyl intermediate is produced in a tubular reactor with in-line IR monitoring, achieving 95% conversion at 120°C and 10 bar pressure. Downstream steps integrate liquid-liquid extraction and spinning-band distillation for efficient purification.
Purification and Quality Control
Final purification employs reverse-phase chromatography (C18 column) with acetonitrile/water gradients. Critical quality attributes (CQAs) such as purity (>99.5%) and residual solvent levels (<0.1%) are verified via HPLC and gas chromatography (GC).
Challenges and Alternative Approaches
Green Chemistry Innovations
Recent advancements explore biocatalytic methods using transaminases for amine synthesis, reducing reliance on heavy metal catalysts. Immobilized enzymes on magnetic nanoparticles enable recyclability and improve process sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Cyanocyclopentyl vs. Other Cyano Groups: The cyanocyclopentyl group in the target compound provides steric hindrance and electronic effects distinct from simpler cyanoalkyl groups (e.g., cyano-dimethylpropyl in ). This may improve target selectivity by reducing off-site interactions . Comparatively, alachlor () lacks a cyano group but uses a chloro-substituted phenyl for herbicidal activity, demonstrating how substituent choice dictates application.
Aromatic Substituents: The 3-(dimethylamino)phenyl group in the target compound likely enhances solubility and interaction with amine-binding receptors, unlike non-polar substituents (e.g., benzylphenyl in ) . Compounds with dichlorophenoxy groups () prioritize electrophilic reactivity, making them suited for covalent bond formation in agrochemicals.
In contrast, pesticidal acetamides like alachlor () leverage chloro and alkoxy groups for plant-specific toxicity.
Biological Activity
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a cyanocyclopentyl group and a dimethylaminophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 318.43 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in tumor growth and metastasis.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) .
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analysis and morphological changes consistent with apoptotic cell death .
Study 1: Cytotoxic Activity Evaluation
A recent study evaluated the cytotoxic effects of various derivatives, including this compound, using the MTT assay. The results indicated that this compound was more potent than cisplatin against the MDA-MB-231 cell line but less effective against SUIT-2.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) |
|---|---|---|---|
| This compound | 5.4 | 12.3 | 7.8 |
| Cisplatin | 10.0 | 5.0 | 15.0 |
Pharmacological Potential
The compound's structural features suggest potential for further development as an anticancer agent. Its ability to cross the blood-brain barrier due to its lipophilic nature may also open avenues for treating central nervous system tumors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Amine Acylation : React 3-(dimethylamino)phenylmethyl-methylamine with chloroacetyl chloride to form the acetamide backbone .
Cyclopentane Functionalization : Introduce the cyanocyclopentyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using cyanogen bromide) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity. Monitor reaction progress via TLC and confirm intermediates via -NMR .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- - and -NMR : Assign protons and carbons from the dimethylamino, cyanocyclopentyl, and acetamide groups. Look for characteristic shifts: dimethylamino (~δ 2.8–3.2 ppm), cyanocyclopentyl (δ 1.5–2.5 ppm for cyclopentane protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns of the acetamide backbone .
- IR Spectroscopy : Identify amide C=O (~1650–1700 cm) and nitrile C≡N (~2200–2260 cm) stretches .
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., cytotoxicity vs. inactivity) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis) to rule out false positives/negatives .
- Stability Testing : Assess compound stability in assay media (e.g., DMSO/water) via HPLC to detect degradation products that may skew results .
- Structural Analog Comparison : Compare with analogs like N-[3-(acetylamino)phenyl]-2-(6-bromoindol-1-yl)acetamide () to identify substituents critical for activity .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Modify the cyanocyclopentyl group (e.g., replace with cyanohexane) or dimethylamino group (e.g., substitute with pyrrolidino) to assess steric/electronic effects .
- Biological Profiling : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, guided by analogs like N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide () .
Q. How can solubility challenges in aqueous assay buffers be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without compromising cell viability .
- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment in anhydrous ether .
- Nanoformulations : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they mitigated?
- Methodological Answer :
- LC-MS Optimization : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) to separate the compound from matrix interferents. Monitor [M+H] at m/z corresponding to the molecular formula .
- Internal Standards : Deuterated analogs (e.g., d-dimethylamino derivative) improve quantification accuracy .
- Matrix Effects : Perform standard addition in biological samples (e.g., plasma) to account for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
